N-Formyl-L-aspartic acid

Description

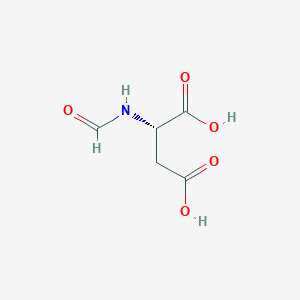

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-formamidobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO5/c7-2-6-3(5(10)11)1-4(8)9/h2-3H,1H2,(H,6,7)(H,8,9)(H,10,11)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUUQXIFCBBFDP-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941154 | |

| Record name | N-(Hydroxymethylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19427-28-2 | |

| Record name | N-Formyl-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19427-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formyl-L-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019427282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Hydroxymethylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-formyl-L-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Metabolic Pathways and Enzymatic Transformations of N Formyl L Aspartic Acid

Biosynthetic Mechanisms of N-Formyl-L-aspartic Acid Formation

The biosynthesis of this compound involves the attachment of a formyl group to the alpha-amino nitrogen of L-aspartic acid. This process occurs within specific biological contexts and is catalyzed by enzymes that utilize specific precursors.

The formylation of L-aspartic acid is the process of adding a formyl group (-CHO) to its amino group. ontosight.ai This modification creates this compound, a compound involved in particular metabolic pathways. For instance, in certain bacteria like Clostridium butylicum, N-Formyl-L-aspartate serves as an intermediate in the synthesis of nicotinic acid. nih.gov While formylation is a common biochemical reaction, particularly for the initiation of protein synthesis in prokaryotes (N-formylmethionine), the specific biological significance of this compound is an area of ongoing investigation. pnas.orgresearchgate.net

A specific biosynthetic pathway for this compound has been identified that begins with imidazoleacetic acid, a degradation product of histidine. In this multi-step enzymatic process, imidazoleacetic acid is converted into this compound. acs.org A key intermediate in this transformation is N-formimino-L-aspartic acid. nih.gov

Imidazoleacetic Acid → Formiminoglutamic Acid: This initial step involves the cleavage of the imidazole (B134444) ring.

Formiminoglutamic Acid → N-formimino-L-aspartic acid: The formimino group is transferred.

N-formimino-L-aspartic acid → this compound: The final step yields the target compound. nih.gov

While this pathway is well-documented, other potential biosynthetic routes may exist. Generally, biological formylation reactions utilize a formyl group donor. A primary donor in many organisms is N¹⁰-formyltetrahydrofolate (fTHF), which provides the single-carbon unit for the formylation of various molecules, including the initiation of protein synthesis in bacteria. researchgate.net

Catabolic Pathways and Enzymatic Hydrolysis of this compound

The breakdown, or catabolism, of this compound is primarily an enzymatic hydrolysis reaction that removes the formyl group. This process is catalyzed by specific enzymes, including formylaspartate deformylase and certain mammalian acylases.

Formylaspartate deformylase (EC 3.5.1.8) is a key enzyme responsible for the hydrolysis of this compound. expasy.orgcreative-enzymes.com It belongs to the hydrolase family, specifically acting on carbon-nitrogen bonds in linear amides. creative-enzymes.com The systematic name for this enzyme is N-formyl-L-aspartate amidohydrolase. creative-enzymes.comqmul.ac.uk

The enzyme catalyzes the following reaction: N-formyl-L-aspartate + H₂O → L-aspartate + formate (B1220265) expasy.orgqmul.ac.uk

This deformylase plays a role in the metabolic pathways of histidine and glyoxylate (B1226380) and dicarboxylate metabolism. creative-enzymes.comgenome.jp Its activity ensures the release of L-aspartate and formate, which can then be utilized in other metabolic processes. pnas.org

Mammalian tissues possess several acylase enzymes that catalyze the deacylation of N-acyl amino acids. core.ac.uk Studies on acylases from rat and guinea pig kidneys have shown that deformylation is a common property of Acylase I, II, and III. core.ac.uk

Acylase I (EC 3.5.1.14): This enzyme has broad substrate specificity, typically acting on N-acyl derivatives of neutral, hydrophobic amino acids. core.ac.ukenzyme-database.org However, it does not hydrolyze N-acyl derivatives of aspartic acid, likely due to unfavorable charge interactions. enzyme-database.orgharvard.edu

Acylase II (EC 3.5.1.15): Also known as aspartoacylase, this enzyme is specific to N-acyl derivatives of L-aspartic acid. core.ac.uk It is the primary mammalian enzyme responsible for the deacylation, and by extension, the deformylation of this compound.

Acylase III: This enzyme preferentially acts on N-acyl derivatives of L-aromatic amino acids, but like Acylase I, it also exhibits deformylating activity on other substrates. core.ac.uk

Research has indicated that for these acylases, the Michaelis-Menten constant (Km) values for formylated substrates are significantly higher than for their acetylated counterparts, suggesting a lower affinity for the N-formyl derivatives compared to N-acetyl derivatives. core.ac.uk

| Enzyme | EC Number | Specificity relevant to this compound | Deformylation Activity |

| Acylase I | 3.5.1.14 | Does not act on N-acyl-L-aspartate derivatives. enzyme-database.orgharvard.edu | Yes (on other substrates) core.ac.uk |

| Acylase II | 3.5.1.15 | Specific for N-acyl-L-aspartic acid derivatives. core.ac.uk | Yes core.ac.uk |

| Acylase III | N/A | Primarily acts on N-acyl-L-aromatic amino acids. | Yes core.ac.uk |

The enzymatic hydrolysis of this compound by either formylaspartate deformylase or Acylase II yields two products: L-aspartate and formate. expasy.orgqmul.ac.uk

L-Aspartate: As a non-essential amino acid, L-aspartate can be incorporated into proteins during synthesis. Alternatively, it can be deaminated or transaminated to form oxaloacetate. themedicalbiochemistrypage.org Oxaloacetate is a key intermediate in the citric acid cycle (Krebs cycle) and a precursor for gluconeogenesis. themedicalbiochemistrypage.orgnih.gov

Formate: Formate is a one-carbon compound that can enter the one-carbon metabolic pool. nih.gov It can be utilized in various biosynthetic processes, including the synthesis of purines and other essential molecules, often through pathways involving the cofactor tetrahydrofolate.

Interconnections with Broader Metabolic Networks

This compound does not exist in isolation; it is a key player that links different metabolic routes. Its participation is crucial for the seamless flow of metabolites through interconnected pathways, including amino acid catabolism and the synthesis of vital cofactors.

Involvement in Histidine Metabolism

This compound is a recognized intermediate in the metabolic pathway of histidine. wikipedia.orggenome.jpgenome.jp The degradation of histidine in some organisms proceeds through a series of enzymatic steps that ultimately yield glutamate. One of the key enzymes in this pathway is formylaspartate deformylase. wikipedia.org This enzyme catalyzes the hydrolysis of N-formyl-L-aspartate to L-aspartate and formate. wikipedia.org

The reaction catalyzed by formylaspartate deformylase is as follows:

N-formyl-L-aspartate + H₂O ⇌ L-aspartate + formate wikipedia.org

This enzymatic step is critical for channeling the carbon skeleton of histidine into the central metabolic pool. The product, L-aspartate, is a versatile amino acid that can be utilized in numerous other metabolic pathways, including the urea (B33335) cycle, gluconeogenesis, and the synthesis of other amino acids and nucleotides.

In some bacteria, a related series of reactions occurs in the breakdown of N-formimino-L-glutamate, another intermediate in histidine catabolism. acs.org This process can involve the formation of N-formyl-L-glutamate, which is structurally similar to this compound. acs.org

Contribution to Glyoxylate and Dicarboxylate Metabolism

The enzyme responsible for the transformation of this compound, formylaspartate deformylase, is also an active participant in glyoxylate and dicarboxylate metabolism. wikipedia.org This metabolic pathway is central to the ability of microorganisms, fungi, and plants to utilize two-carbon compounds, such as acetate, for growth. The glyoxylate cycle, a key part of this metabolism, bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle, allowing for the net conversion of acetyl-CoA to succinate.

By producing L-aspartate, the deformylase reaction provides a substrate that can be readily converted to oxaloacetate, a key intermediate in both the TCA and glyoxylate cycles. This connection underscores the role of this compound in linking amino acid metabolism with central carbon metabolism, ensuring metabolic flexibility and the efficient utilization of available nutrients.

Role as an Intermediate in Specific Metabolic Conversions (e.g., Nicotinic Acid Biosynthesis)

One of the most notable roles of this compound is its function as a precursor in the biosynthesis of nicotinic acid (niacin or vitamin B3) in certain microorganisms. nih.govgoogle.comebi.ac.ukgoogle.com Research has demonstrated that extracts from Clostridium butylicum can effectively convert N-formyl-L-aspartate into nicotinic acid. nih.govebi.ac.uk Nicotinic acid is the precursor for the synthesis of the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for a vast array of redox reactions in all living cells.

While the precise multi-step enzymatic pathway from N-formyl-L-aspartate to nicotinic acid in these organisms is a subject of ongoing research, the identification of N-formyl-L-aspartate as a key intermediate highlights a unique biosynthetic route. This pathway is distinct from the more common pathways for nicotinic acid synthesis that start from tryptophan or aspartate and dihydroxyacetone phosphate.

Biological Functions and Molecular Interaction Mechanisms of N Formyl L Aspartic Acid

Role in Innate Immunity and Inflammatory Responses

N-Formyl-L-aspartic acid, as a member of the N-formylated peptide family, plays a significant role in the innate immune system. These molecules are recognized as potent chemoattractants, guiding immune cells to sites of bacterial infection or tissue injury, thereby initiating and modulating inflammatory responses.

N-formylated peptides, including compounds structurally related to this compound, are powerful chemoattractants for phagocytic leukocytes, particularly neutrophils. nih.gov This chemotactic activity is a crucial component of the innate immune response, as it directs these first-line defender cells to sites of inflammation. nih.gov The process is initiated when host defenses recognize pathogen-associated molecular patterns (PAMPs), such as N-formylated peptides released by bacteria. scienceopen.com

The migration of neutrophils is a directed process guided by a gradient of these chemoattractants. nih.gov Upon sensing these signals, neutrophils are stimulated to move towards the source of the peptides, which is typically an area of bacterial invasion. This targeted migration is essential for the effective localization of the immune response and the subsequent clearance of pathogens.

While much of the research has focused on neutrophils, aspartate and its derivatives have also been shown to influence macrophage-mediated inflammatory responses. frontiersin.org Macrophages, another key player in innate immunity, can be activated by various stimuli to release their own chemotactic factors, further amplifying the immune response by recruiting more neutrophils to the site of inflammation. cornell.edu

Table 1: Immune Cells Targeted by N-Formylated Peptides and Related Compounds

| Immune Cell | Primary Function in Innate Immunity | Role of N-Formylated Peptides |

|---|---|---|

| Neutrophils | Phagocytosis of pathogens, release of antimicrobial factors. | Potent chemoattraction to sites of bacterial infection. nih.govscienceopen.com |

| Macrophages | Phagocytosis, antigen presentation, cytokine production. | Modulation of inflammatory responses. frontiersin.orgcornell.edu |

The biological effects of N-formylated peptides are mediated through their interaction with a specific class of cell surface receptors known as Formyl Peptide Receptors (FPRs). nih.govscienceopen.com These receptors are predominantly expressed on phagocytic leukocytes and are central to the initiation of the inflammatory cascade in response to bacterial products. nih.gov

In humans, the FPR family consists of three main subtypes: FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3 (formerly FPRL2). nih.gov These receptors are encoded by genes clustered on chromosome 19q13.3 and share significant amino acid sequence homology. nih.gov

FPR1: This was the first FPR to be identified and is considered the classical receptor for N-formylated peptides. nih.gov It binds with high affinity to N-formyl-methionyl-leucyl-phenylalanine (fMLF), a potent bacterial chemoattractant. nih.gov FPR1 is constitutively expressed at high levels on the surface of neutrophils and monocytes. nih.gov

FPR2/ALX: This receptor exhibits a broader ligand specificity, binding not only to formylated peptides but also to various lipid and protein-derived molecules. nih.gov Its binding affinity for formylated peptides is generally lower than that of FPR1. nih.gov The expression of FPR2/ALX is found on a wider range of cells, including neutrophils, monocytes, macrophages, dendritic cells, and even non-immune cells like epithelial cells.

FPR3: This receptor shares a high degree of sequence identity with FPR2. nih.gov Its functional role is the least understood of the three subtypes, and its expression patterns are still being fully elucidated.

Table 2: Human Formyl Peptide Receptor Subtypes

| Receptor | Other Names | Key Ligands | Primary Immune Cell Expression |

|---|---|---|---|

| FPR1 | - | N-formylated peptides (e.g., fMLF) | Neutrophils, Monocytes |

| FPR2 | FPRL1, ALX | N-formylated peptides, Lipoxin A4, Serum Amyloid A | Neutrophils, Monocytes, Macrophages, Dendritic Cells |

| FPR3 | FPRL2 | - | Not fully characterized |

FPRs belong to the large family of G-protein coupled receptors (GPCRs), which are characterized by their seven transmembrane-spanning domains. nih.gov Upon binding of a ligand like an N-formylated peptide, the receptor undergoes a conformational change that triggers a cascade of intracellular signaling events. nih.gov

Ligand-Receptor Interactions with Formyl Peptide Receptors (FPRs)

G-Protein Coupled Receptor (GPCR) Mediated Signaling Cascades Initiated by this compound and Related Ligands

Activation of Phospholipase C (PLC) and Calcium Mobilization Pathways

A primary signaling pathway activated by FPRs involves the G-protein Gαi. Ligand binding to the receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gβγ subunits then stimulate Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. scienceopen.com This rapid increase in intracellular calcium is a critical signal for many cellular responses, including chemotaxis and the activation of other signaling pathways. nih.govscienceopen.com

Activation of Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) Signaling Pathways

Another crucial pathway initiated by FPR activation is the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) pathway. The dissociated Gβγ subunits can also directly activate PI3K. PI3K then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site at the plasma membrane for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). This recruitment to the membrane allows for the subsequent phosphorylation and activation of Akt by other kinases. The activated Akt then phosphorylates a variety of downstream targets, regulating cellular processes such as cell survival, proliferation, and motility, all of which are essential for an effective immune response.

Contributions to Cellular Signaling Modulations

This compound and its analogues modulate cellular functions by interacting with specific cell surface receptors, thereby initiating intracellular signaling cascades. A primary example is the NFA-mediated chemotaxis in sperm, which occurs through the β-2-adrenergic receptor, a G-protein coupled receptor (GPCR). frontiersin.org The binding of NFA to β-2-AR leads to a rapid increase in intracellular calcium levels, a key second messenger that influences sperm motility and direction. frontiersin.org

In the context of the immune system, N-formylated peptides are well-established modulators of cellular signaling through their interaction with the formyl peptide receptor (FPR) family, which are also GPCRs. mdpi.com Stimulation of FPRs on immune cells like neutrophils and macrophages activates multifaceted immune responses. mdpi.com These downstream signaling pathways can trigger the release of inflammatory cytokines and reactive oxygen species, and recruit additional immune cells via chemotaxis. mdpi.com The promiscuity of these receptors allows them to bind various ligands, leading to either the propagation or resolution of an inflammatory response, indicating their central role in orchestrating immune signaling. mdpi.comnih.gov

Broader Biological Activities as an Amino Acid Derivative

As a derivative of the amino acid L-aspartic acid, this compound possesses broader biological relevance stemming from its structure.

The fundamental structure of this compound, featuring a carboxyl group and a formylated amino group, allows it to participate in peptide bond formation. A peptide bond is an amide bond formed between two amino acid molecules. khanacademy.org The formation of this bond is an energetically unfavorable process that requires an energy input, typically from ATP in cellular contexts, to activate the carboxyl group. rsc.org The presence of this compound within a dipeptide, such as N-formyl-L-alanyl-L-aspartic acid, has been confirmed through crystal structure analysis, demonstrating its capacity to be incorporated into peptide chains. nih.gov The formyl group on the N-terminus modifies the chemical properties of the amino group but does not prevent the C-terminal carboxyl group from forming a peptide bond with another amino acid.

This compound is structurally analogous to N-Formylmethionine (fMet), a crucial molecule for the initiation of protein synthesis in bacteria, mitochondria, and chloroplasts. wikipedia.orgmicrobialcell.com In these systems, protein synthesis begins with fMet. wikipedia.orghmdb.ca The process involves the enzyme methionyl-tRNA formyltransferase, which catalyzes the transfer of a formyl group to methionine after it has been loaded onto its specific initiator tRNA (tRNAfMet). wikipedia.orgtandfonline.com This fMet-tRNAfMet is then recruited by the ribosome to start translation. wikipedia.orgnih.gov

Although the N-terminal formyl group is often removed from the growing polypeptide chain shortly after synthesis begins, its initial presence is a key signal for translation initiation. microbialcell.comtandfonline.com The role of fMet highlights a significant biochemical strategy where N-formylation of an amino acid serves a specific and vital function. While this compound itself is not the primary initiator, its existence and structural similarity to fMet underscore the importance of N-formylated amino acids in diverse biological processes.

This compound has been identified as a metabolite in mammals, specifically as a mouse metabolite. nih.govebi.ac.ukguidechem.com Its classification as an N-acyl-L-aspartic acid and an N-formyl amino acid places it within established metabolic pathways. nih.govhmdb.ca While the precise metabolic pathways involving this compound are not fully elucidated, the metabolism of structurally related compounds, such as N-acetyl-L-aspartic acid, has been studied in mice, particularly in the brain. nih.gov The presence of this compound as an endogenous metabolite suggests it has defined roles within the metabolic network of these organisms. nih.govguidechem.com

Academic Synthetic Strategies and Chemical Derivatization of N Formyl L Aspartic Acid

Laboratory Synthesis of N-Formyl-L-aspartic Acid

The synthesis of this compound, a derivative of L-aspartic acid, involves the introduction of a formyl group onto the nitrogen atom of the amino acid. ontosight.ai This transformation is a critical step for protecting the amine functionality, enabling its use in further reactions such as peptide synthesis. google.com Various laboratory methods have been developed to achieve this N-formylation, utilizing different formylating agents and reaction conditions.

Formylation Methodologies Utilizing Formic Acid and its Derivatives

Formic acid is a primary and direct reagent for the N-formylation of amino acids. acs.org The reaction involves treating the amino acid with formic acid, often under conditions that facilitate the removal of water to drive the reaction to completion. tandfonline.com A common approach involves the use of formic acid in conjunction with a dehydrating agent like acetic anhydride (B1165640). google.com This mixture effectively generates a mixed anhydride which then acts as the formylating agent.

Another refined method involves refluxing the amino acid with a near-equivalent amount of formic acid in dimethylformamide (DMF). tandfonline.com This system has proven effective for formylating various amino compounds, including D,L-amino acids, in high yields. tandfonline.com The use of DMF as a solvent appears to facilitate the reaction, overcoming some of the challenges associated with using formic acid alone, such as the need for azeotropic distillation to remove water. tandfonline.com Catalyst-free methods using formic acid as a sustainable C1 source have also been developed, highlighting the efficiency and environmental consideration of this approach. acs.org

Some established protocols for formylation using formic acid are summarized below:

| Reactants | Conditions | Key Features |

| Amine, Formic Acid | Toluene, reflux with Dean-Stark trap | Dehydration drives the condensation reaction. researchgate.net |

| Amino Acid, Formic Acid, Acetic Anhydride | Optional catalyst (e.g., MgO) | Forms a mixed anhydride for effective formylation. google.com |

| Amine, Formic Acid | Dimethylformamide (DMF), reflux | Simplified, high-yield procedure without requiring a large excess of acid or azeotropic removal of water. tandfonline.com |

| Amines, Formic Acid | Catalyst-free | Sustainable protocol yielding medium to excellent results. acs.org |

Reactions with Formamide (B127407) for N-Formylation of Amino Carboxylic Acids

Formamide serves as another effective, simple, and direct reagent for the N-formylation of amino carboxylic acids like L-aspartic acid. google.com The process involves reacting the amino acid with formamide, which acts as both the formylating agent and, when used in excess, the reaction medium. google.com This method is particularly straightforward and can produce high yields of the N-formylated product. google.com The reaction typically involves heating a slurry of the amino carboxylic acid in formamide at temperatures between 50°C and 100°C. google.com

Research into prebiotic chemistry has further illuminated the role of formamide. Studies have shown that N-formylaminonitriles, precursors to N-formyl amino acids, form readily from aldehydes and cyanide when heated in formamide, even without the need for additional ammonia (B1221849). nih.govacs.org This suggests that formamide can act as both a solvent and a source of nitrogen, facilitating the formation of N-formylated amino acid derivatives under plausible prebiotic conditions. acs.org The resulting N-formyl group can protect the aminonitrile from reverting during subsequent hydrolysis to the amino acid. nih.govacs.org

Development of Efficient and Mild Formylation Protocols for Amino Acid Esters

To circumvent issues associated with harsh reaction conditions that can affect sensitive functional groups or lead to racemization, several mild and efficient protocols for the N-formylation of amino acid esters have been developed. One notable method employs cyanomethyl formate (B1220265) as the formylating agent. thieme-connect.comthieme-connect.com This reagent reacts with various amino acid ester hydrochlorides at room temperature, affording the corresponding N-formyl derivatives in good yields without significant loss of optical purity. thieme-connect.comthieme-connect.comnih.gov This technique is applicable to a range of esters, including methyl, ethyl, benzyl, and tert-butyl esters. nih.gov

Another approach focuses on performing the formylation in aqueous environments. A mild and convenient N-formylation has been achieved using a water-soluble peptide coupling additive, an oxyma (B123771) derivative, in combination with EDCI and sodium bicarbonate in water or a water-DMF mixture. nih.gov These conditions have proven effective for the N-formylation of α-amino acids with excellent yields and can selectively formylate primary amines over secondary amines. nih.gov

Synthesis of N-Formyl-L-aspartic Anhydride

N-Formyl-L-aspartic anhydride is a crucial derivative, serving as a key building block in the synthesis of more complex molecules, most notably the artificial sweetener aspartame (B1666099). google.comgoogle.comgoogleapis.com Its synthesis involves the intramolecular cyclization of this compound, typically achieved by treating L-aspartic acid with both a formylating agent and a dehydrating agent in a single pot.

Reaction Conditions and Yield Optimization for Anhydride Formation

The industrial preparation of N-Formyl-L-aspartic anhydride generally involves the reaction of L-aspartic acid with formic acid and acetic anhydride. google.comgoogle.com The optimization of reaction conditions is critical to maximizing yield and purity. Key parameters include the molar ratios of the reactants, temperature, and reaction time.

One patented process details the slow addition of formic acid (1.00-1.10 moles per mole of aspartic acid) to a mixture of L-aspartic acid and acetic anhydride (2.00-2.10 moles per mole of aspartic acid) at a controlled temperature of up to 35°C. google.com The reaction is allowed to proceed for an extended period, typically 48-60 hours, to ensure complete conversion, resulting in yields of around 85%. google.com

Another method aims to improve the utility of the final product mixture by minimizing the excess formic acid. google.comgoogleapis.com This process uses at least 1.2 molar equivalents of formic acid and about 2.0 molar equivalents of acetic anhydride. google.com After the formation of the anhydride, a C3-C6 secondary alcohol (like isopropyl alcohol) is added to the reaction mixture to consume any remaining excess formic acid, converting it into an alkyl formate. google.comgoogleapis.comgoogle.com This modification results in a reaction mixture that can be used directly in subsequent coupling reactions without the need for costly distillation to remove excess formic acid. google.comgoogleapis.com

A comparison of reaction parameters from different methods is provided below:

| Molar Ratio (Aspartic Acid:Formic Acid:Acetic Anhydride) | Temperature | Time | Yield | Key Feature | Source |

| 1 : 1.1 : 2.1 | Up to 35°C | 5-8 h (addition), 48-60 h (reaction) | 85.3% | Slow addition of formic acid, controlled temperature, no solvent. | google.com |

| 1 : ≥1.2 : ≥2.0 | 48-50°C | ~5 h | Not specified | Addition of a secondary alcohol to consume excess formic acid, making the mixture suitable for direct use. | google.comgoogleapis.com |

Utility of N-Formyl-L-aspartic Anhydride as a Key Synthetic Intermediate in Complex Molecule Construction

The primary utility of N-Formyl-L-aspartic anhydride lies in its role as a protected and activated form of aspartic acid, ready for nucleophilic attack in coupling reactions. It is a widely used starting material in the synthesis of dipeptide sweeteners, such as the coupling with L-phenylalanine methyl ester to produce the precursor to aspartame (α-L-aspartyl-L-phenylalanine methyl ester). google.comgoogleapis.com The anhydride's activated carboxyl groups facilitate peptide bond formation, while the N-formyl group protects the amino functionality from unwanted side reactions.

Beyond dipeptides, N-Formyl-L-aspartic anhydride is also employed in the synthesis of other complex chiral molecules. For instance, it has been used as the starting material in a multi-step synthesis to produce (S)-(+)-3-aminopyrrolidine dihydrochloride, a chiral amine. researchgate.net This synthesis involves acylation and esterification of the anhydride, followed by reduction and ring-closing reactions, demonstrating the anhydride's versatility as a key intermediate in constructing complex heterocyclic structures. researchgate.net

Development and Research on this compound Derivatives and Analogues

The modification of this compound to create derivatives and analogues is a significant area of chemical research. These efforts aim to generate novel molecules with tailored properties for applications ranging from peptide synthesis to the development of advanced materials and therapeutics. By altering the core structure, researchers can fine-tune biological activity, enhance stability, or introduce new functionalities, such as redox activity.

The formyl group of this compound serves as a crucial N-protecting group in peptide synthesis. acs.org This protection prevents the amino group of aspartic acid from participating in unwanted side reactions during the formation of peptide bonds. The use of N-formylated amino acids is a well-established strategy for the controlled, stepwise assembly of peptide chains. acs.org

A prominent method for creating formylated peptides is through solid-phase peptide synthesis (SPPS). mdpi.comresearchgate.net This technique allows for the efficient construction of peptide chains on a solid resin support. A common approach involves the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry. mdpi.comnih.gov More recent advancements have focused on developing rapid, one-pot, on-resin formylation methods using accessible reagents like formic acid and acetic anhydride, which can achieve high yields for peptides of varying lengths and complexities. chemistryviews.org

The general steps for synthesizing an N-formylated peptide on a solid support are outlined below:

Table 1: Generalized Steps for Solid-Phase Synthesis of N-Formylated Peptides. mdpi.comresearchgate.net Interactive table available in digital version.

| Step | Description | Reagents |

|---|---|---|

| 1. Resin Loading & Deprotection | The first Fmoc-protected amino acid is attached to the solid resin support. The Fmoc protecting group is then removed to expose the free amino group. | 20% Piperidine in DMF |

| 2. Amino Acid Coupling | The next Fmoc-protected amino acid in the desired sequence is activated and coupled to the free amino group on the resin-bound amino acid. | HBTU/Fmoc-AA-OH/DIPEA |

| 3. Iterative Cycles | Steps 1 (deprotection) and 2 (coupling) are repeated for all subsequent amino acids in the peptide sequence. | Piperidine, Fmoc-AA-OH, Coupling agents |

| 4. N-terminal Formylation | After the final amino acid is coupled and its Fmoc group is removed, the N-terminal amino group of the complete peptide chain is formylated. | Formic acid activated with DCC or Acetic Anhydride/Pyridine |

| 5. Cleavage and Deprotection | The completed, N-formylated peptide is cleaved from the solid resin support, and any remaining side-chain protecting groups are removed. | TFA/TIS/H₂O |

This table outlines a generalized procedure. Specific conditions, such as reaction times and temperatures, may be optimized for specific peptide sequences. mdpi.comresearchgate.netchemistryviews.org

This methodology has been successfully applied to produce various N-formylated peptides, including chemotactic hexapeptides that play a role in the immune response, such as N-formyl-Met-Leu-Lys-Leu-Ile-Val and N-formyl-Met-Met-Tyr-Ala-Leu-Phe. researchgate.netnih.gov Another significant application is the synthesis of N-Formyl-methionyl-leucyl-phenylalanine (f-MLP), a well-known bacterial peptide that acts as a potent chemoattractant for mammalian phagocytes. chemrxiv.org

Beyond peptide synthesis, research has focused on creating hybrid derivatives of amino acids, including aspartic acid, by introducing non-peptidic moieties to unlock novel applications. These hybrid molecules can possess unique electronic, medicinal, or material properties.

N-Ferrocenyl Derivatives: Ferrocene (B1249389) is a stable organometallic compound known for its reversible one-electron oxidation, making it an excellent redox-active probe. nih.gov The incorporation of ferrocene into amino acids and peptides creates bioorganometallic compounds with potential applications as electrochemical biosensors. nih.govdcu.ie The synthesis of these derivatives often involves coupling a ferrocene-containing carboxylic acid (like ferrocenecarboxylic acid or ferroceneacetic acid) to the free amino group of an amino acid ester. nih.govacs.org

A key challenge is the potential sensitivity of the ferrocene moiety to the conditions used in standard solid-phase peptide synthesis. dcu.ie Therefore, coupling the ferrocene group is often performed as a final step. For example, a peroxide-mediated method has been developed for the N-formylation of various ferrocenyl-substituted amino acid derivatives, including those of alanine, valine, leucine, and methionine. chemrxiv.org Research has also demonstrated the synthesis of N-ferrocenoyl and N-ferrocenyl benzoyl derivatives of various amino acids and dipeptides. dcu.iedcu.ie These compounds have been studied for their anion binding capabilities, where the interaction can be monitored by changes in their electrochemical signals. dcu.ie

One notable example is the synthesis of Nα-Nε-(ferrocene-1-acetyl)-l-lysine, an unnatural amino acid designed to function as a chemical nuclease capable of cleaving DNA. nih.gov

Other Hybrid Derivatives: The synthesis of other N-substituted aspartic acid derivatives is an active field, often employing biocatalysis to achieve high selectivity and yield under mild conditions. rsc.org These derivatives are valuable chiral building blocks for pharmaceuticals and other bioactive compounds. rsc.orgacs.org

One powerful method is the use of enzymes like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase or aspartate ammonia lyase (AspB). rsc.orgacs.orgnih.gov These enzymes can catalyze the asymmetric addition of various amines to fumarate, producing a range of N-substituted L-aspartic acids with excellent enantiopurity (>97-99% ee). rsc.orgacs.orgnih.gov This biocatalytic hydroamination approach avoids the harsh conditions and multiple steps often required in conventional chemical synthesis. rsc.org

Researchers have demonstrated that EDDS lyase has a broad substrate scope, successfully converting various arylamines, arylalkylamines, and even arylhydrazines into the corresponding N-substituted L-aspartic acid derivatives. rsc.orgacs.orgscispace.comacs.org

Table 2: Examples of N-Substituted L-Aspartic Acid Derivatives Synthesized via EDDS Lyase. Interactive table available in digital version.

| Nucleophile Substrate | Resulting N-Substituted L-Aspartic Acid Product | Reference |

|---|---|---|

| Aniline | (S)-N-phenyl-aspartic acid | acs.org |

| Phenylhydrazine | (S)-N-(phenylamino)aspartic acid | scispace.com |

| Benzylamine | (S)-N-benzyl-aspartic acid | rsc.org |

| 2-Phenylethylamine | (S)-N-(2-phenylethyl)-aspartic acid | rsc.org |

| 4-Fluoroaniline | (S)-N-(4-fluorophenyl)-aspartic acid | acs.org |

This table presents a selection of derivatives synthesized using biocatalytic methods, showcasing the versatility of enzymes like EDDS lyase.

These enzymatic strategies provide an environmentally friendly and efficient route to chiral N-aryl and N-arylalkyl aspartic acid derivatives, which are key intermediates for artificial sweeteners and other pharmaceuticals. rsc.org

Compound Index

Interactive table available in digital version. | Compound Name | | | :--- | | this compound | | Acetic anhydride | | N-formyl-Met-Leu-Lys-Leu-Ile-Val | | Formic acid | | N-formyl-Met-Met-Tyr-Ala-Leu-Phe | | 9-fluorenylmethoxycarbonyl (Fmoc) | | N-Formyl-methionyl-leucyl-phenylalanine (f-MLP) | | Piperidine | | Ferrocene | | N,N-dimethylformamide (DMF) | | Ferrocenecarboxylic acid | | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | | Ferroceneacetic acid | | N,N-Diisopropylethylamine (DIPEA) | | Nα-Nε-(ferrocene-1-acetyl)-l-lysine | | N,N'-Dicyclohexylcarbodiimide (DCC) | | Fumarate | | Trifluoroacetic acid (TFA) | | (S)-N-phenyl-aspartic acid | | Triisopropylsilane (TIS) | | (S)-N-(phenylamino)aspartic acid | | Pyridine | | (S)-N-benzyl-aspartic acid | | Aniline | | (S)-N-(2-phenylethyl)-aspartic acid | | Phenylhydrazine | | (S)-N-(4-fluorophenyl)-aspartic acid | | Benzylamine | | 2-Phenylethylamine | | 4-Fluoroaniline |

Advanced Analytical Methodologies for N Formyl L Aspartic Acid Detection and Quantification in Research

Spectrometric Approaches

Mass spectrometry, particularly when coupled with liquid chromatography, stands as a premier technique for the definitive identification and quantification of modified amino acids due to its inherent sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing N-acylated amino acids, including N-Formyl-L-aspartic acid. The formylation of the alpha-amino group fundamentally alters the compound's properties compared to native L-aspartic acid. This modification increases its hydrophobicity, which improves its retention on reversed-phase chromatography columns, and adds a specific mass that is key to its detection by mass spectrometry. sigmaaldrich.com

Direct analysis of underivatized this compound is highly feasible. researchgate.netrestek.com The compound can be separated from other metabolites using a suitable chromatographic method, such as hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography, and then introduced into the mass spectrometer. Electrospray ionization (ESI) is typically used to generate ions of the analyte.

In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the mass of this compound is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, allowing the compound to be quantified even in complex biological matrices with minimal sample cleanup. researchgate.net The selection of unique precursor-to-product ion transitions is essential for distinguishing the analyte from isobaric interferences.

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis This table presents plausible parameters based on the structure of this compound and typical MS/MS behavior of similar molecules.

| Parameter | Value/Setting | Description |

|---|---|---|

| Parent Compound | This compound | The target analyte for detection. |

| Formula | C5H7NO5 | Chemical formula of the analyte. |

| Molecular Weight | 161.11 g/mol | The exact mass of the molecule. |

| Ionization Mode | Negative ESI | Due to the two acidic carboxyl groups. |

| Precursor Ion (Q1) | m/z 160.03 | [M-H]⁻ ion selected in the first quadrupole. |

| Product Ion 1 (Q3) | m/z 116.04 | Represents loss of CO₂ (44 Da) from the side-chain carboxyl group. |

| Product Ion 2 (Q3) | m/z 88.04 | Represents loss of both CO₂ and CO (decarboxylation and loss of formyl group). |

Chromatographic Techniques

Chromatographic methods provide the necessary separation of this compound from other sample components prior to detection, which is critical for accurate analysis.

While standard derivatization reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) target primary and secondary amines, they are ineffective for this compound because its alpha-amino group is already blocked by the formyl group. Therefore, derivatization strategies must target other functional groups, primarily the two carboxylic acid moieties.

A suitable strategy involves the esterification of the carboxyl groups with a chromophoric or fluorophoric reagent to enhance detection by UV-Vis or fluorescence detectors. One such method is the derivatization of N-acyl amino acids with 2,4′-dibromoacetophenone. mdpi.comresearchgate.net This reagent reacts with the carboxylate groups to form 4′-bromophenacyl esters, which possess a strong chromophore suitable for spectrophotometric detection at wavelengths around 260 nm. mdpi.com This approach allows for the sensitive quantification of N-acylated amino acids that lack a native chromophore. The resulting derivatives are also more hydrophobic, making them well-suited for separation on reversed-phase HPLC columns. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, operating at higher pressures than conventional HPLC. This technology provides significant improvements in resolution, speed, and sensitivity, making it ideal for complex analytical challenges. ankara.edu.tr

For this compound, UHPLC can offer superior separation from closely related endogenous compounds. Furthermore, a critical application of UHPLC in this context is enantiomeric analysis—the separation of the L-form from its potential D-enantiomer, N-Formyl-D-aspartic acid. The presence of D-amino acids in biological systems is a growing area of research, and methods to distinguish between enantiomers are essential.

Enantiomeric separation is typically achieved using chiral stationary phases (CSPs). Crown-ether based CSPs are particularly effective for resolving the enantiomers of amino acids and their derivatives. chromatographyonline.com Alternatively, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral UHPLC column. The high efficiency of UHPLC systems ensures baseline resolution of these enantiomers in significantly shorter run times compared to traditional HPLC. nih.govresearchgate.net

Table 2: Comparison of Chromatographic Techniques for this compound

| Technique | Principle | Advantages for this compound | Key Considerations |

|---|---|---|---|

| HPLC with Derivatization | Chemical modification of carboxyl groups to add a UV-active tag, followed by separation. | Enables sensitive UV detection; applicable to compounds without chromophores. mdpi.com | Requires derivatization of carboxyl groups, not the blocked amino group. |

| UHPLC with Chiral SP | Separation on columns with a chiral stationary phase (e.g., crown ether) at high pressure. | High resolution, fast analysis times, direct separation of L- and D-enantiomers. chromatographyonline.comnih.gov | Requires specialized and often expensive chiral columns. |

Electrochemical Detection Methods

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of biomolecules, often with minimal sample preparation and the potential for miniaturization.

Direct electrochemical detection of this compound is challenging because, like its parent amino acid, it is not intrinsically electroactive at conventional electrode potentials. nih.gov However, several advanced strategies are being developed to enable the voltammetric detection of such non-electroactive amino acids.

One approach involves modifying the electrode surface with catalysts that facilitate the oxidation of the target analyte. For instance, nickel-modified carbon nanotube electrodes have been shown to catalyze the oxidation of traditionally non-electroactive amino acids, allowing for their amperometric detection. researchgate.net Another strategy is indirect detection, where the analyte is first reacted with an enzyme to produce an electroactive species, such as hydrogen peroxide (H₂O₂), which is then detected voltammetrically. mdpi.com This method has been successfully applied to glutamate, a close structural analog of aspartate.

A third potential method is to derivatize the molecule with an electroactive tag. N-hydroxysuccinimide esters of electroactive carboxylic acids can be used to acylate molecules, rendering them detectable by electrochemical methods. nih.gov While this is typically used for amines, similar principles could be adapted to target the carboxyl groups of this compound. These developing sensor technologies hold potential for creating novel tools for the analysis of this compound in complex biological samples. scilit.com

Computational and Theoretical Investigations of N Formyl L Aspartic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are powerful tools for understanding the three-dimensional structure and flexibility of N-Formyl-L-aspartic acid and its derivatives. These methods range from quantum mechanical calculations to more simplified molecular mechanics approaches.

Ab Initio Quantum Mechanical Calculations (e.g., HF/3-21G, RHF/6-31G(d)) for this compound Amides and Derivatives

Ab initio quantum mechanical calculations have been employed to investigate the conformational preferences of this compound amides and related peptides. These methods solve the Schrödinger equation without empirical parameters, providing a fundamental understanding of the molecule's electronic structure and energy.

For instance, studies on model dipeptides and tripeptides containing aspartic acid residues have utilized Hartree-Fock (HF) theory with basis sets such as 3-21G and 6-31G(d) to map out the potential energy surface. The Restricted Hartree-Fock (RHF) method, suitable for closed-shell systems, combined with the 6-31G* (or 6-31G(d)) basis set, has been used to perform geometry optimizations and determine the relative energies of different conformers. acs.orgresearchgate.net

In a study of N-formyl-L-alanyl-L-alanine amide, a model tripeptide, ab initio RHF/4-21G and RHF/6-31G* calculations were used to refine the geometries of thousands of potential conformations. researchgate.net This comprehensive approach allows for the identification of energy minima on the multidimensional conformational space defined by the backbone dihedral angles (φ, ψ). Such studies reveal that the conformational energies of an amino acid residue are influenced by its neighboring residues. researchgate.net While not directly on this compound, these findings provide a framework for understanding the conformational behavior of N-acylated amino acids.

The crystal structure of a related compound, N-formyl-L-alanyl-L-aspartic acid, revealed a folded conformation with specific dihedral angles, providing experimental data that can be compared with and validated by computational results. nih.gov

Density Functional Theory (DFT) Studies (e.g., B3LYP/6-31G(d)) for Electronic Structure and Conformation

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure and conformation of biological molecules due to its balance of accuracy and computational cost. nih.gov The B3LYP hybrid functional, combined with basis sets like 6-31G(d), has proven effective in predicting the geometries and energies of amino acids and their derivatives. nih.govinpressco.com

DFT calculations have been used to investigate the conformational landscapes of various species of aspartic acid, including its cationic, zwitterionic, and anionic forms. researchgate.net For N-acetyl-L-aspartic acid-N'-methylamide, a capped analog of an aspartic acid residue, the B3LYP/6-31G(d) level of theory was used to optimize the geometries of numerous conformers, revealing the relative energies and the stabilizing effects of the side chain on the backbone. researchgate.net These studies have identified various intramolecular hydrogen bonds that play a crucial role in determining the preferred conformations.

The application of DFT extends to understanding the properties of related molecules. For example, the B3LYP/6-31++G(d,p) level of theory has been used to study the conformational behavior of N-formylmethionine in the gas phase. researchgate.net Such studies provide insights that are transferable to this compound, given the similarities in the N-formyl group.

Potential Energy Surface (PES) Mapping for Side-Chain and Backbone Conformations

The biological function of peptides and proteins is intrinsically linked to their three-dimensional structure and dynamics. Mapping the potential energy surface (PES) provides a comprehensive view of the accessible conformations and the energy barriers between them. For molecules with multiple rotatable bonds like this compound, the PES can be complex. nih.govresearchgate.net

Computational studies have systematically explored the conformational space of aspartic acid derivatives by mapping the PES as a function of key dihedral angles. For N-acetyl-L-aspartic acid N'-methylamide, the side-chain conformational potential energy hypersurfaces have been generated for each of the nine possible backbone conformers. researchgate.netu-szeged.hu This detailed mapping helps to identify the most stable conformations and understand the interplay between the backbone and side-chain orientations.

Enhanced sampling molecular dynamics methods, such as metadynamics, have been used in conjunction with classical force fields to explore the conformational free energy landscape of aspartic acid in both the gas phase and in aqueous solution. nih.govresearchgate.net These computationally intensive simulations can overcome energy barriers and provide a more complete picture of the conformational equilibrium. The results from these simulations can then be refined using higher-level quantum chemical calculations to accurately determine the relative energies of the identified conformers. nih.govresearchgate.net

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular interactions, particularly hydrogen bonds, are fundamental in dictating the conformational preferences of peptides. nsf.gov In this compound and its derivatives, several hydrogen bonding patterns are possible, involving the formyl group, the peptide backbone, and the two carboxyl groups of the aspartic acid side chain.

Computational analyses have been instrumental in identifying and characterizing these hydrogen bonding networks. researchgate.net For example, in the study of N-acetyl-L-aspartic acid-N'-methylamide, various backbone-backbone (N-H···O=C) and backbone-side-chain (N-H···O=C; N-H···OH) hydrogen bonds were analyzed. researchgate.net The presence of these interactions can lead to the formation of stable, folded structures.

The crystal structure of N-formyl-L-alanyl-L-aspartic acid revealed two short intermolecular hydrogen bonds, one of which is a characteristic feature in many N-acyl peptides. nih.gov While intermolecular, these observed interactions provide valuable information about the hydrogen bonding capabilities of the functional groups present in this compound. The study also noted the absence of C-H···O hydrogen bonds in this particular structure. nih.gov Theoretical studies can further explore the potential for such weaker interactions in different conformations and environments.

Mechanistic Insights from Computational Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms that are difficult to probe experimentally. For aspartic acid residues, a key area of investigation has been the mechanism of racemization.

Theoretical Exploration of Racemization Pathways and Succinimide (B58015) Intermediates in Aspartic Acid Residues

Aspartic acid residues in proteins are particularly susceptible to non-enzymatic racemization, a process that can have significant implications for protein structure and function, and is linked to aging and various diseases. researchgate.net This racemization is known to proceed through a succinimide intermediate. researchgate.netnih.gov

Computational studies, primarily using DFT, have been crucial in elucidating the mechanism of succinimide formation and its subsequent racemization. nih.gov These studies have shown that the formation of the succinimide ring from an L-aspartic acid residue is a key step. mdpi.com This five-membered ring intermediate is prone to losing the proton at the α-carbon, leading to a planar, achiral enolate intermediate. acs.org Reprotonation of this intermediate can occur from either side, resulting in a mixture of L- and D-succinimide. Subsequent hydrolysis of the succinimide ring can then yield L-aspartic acid, D-aspartic acid, L-isoaspartic acid, and D-isoaspartic acid. nih.gov

Theoretical calculations have quantified the energetics of these reaction pathways. For example, ab initio quantum mechanics (RHF/6-31+G) and DFT (B3LYP/6-31+G) have been used to calculate the acidity of the α-carbon in model succinimide compounds. acs.org The results show that the imide is significantly more acidic than a corresponding amide, explaining the observed rapid racemization of succinimide residues compared to unmodified aspartic acid residues. acs.org The increased acidity is attributed to resonance, electrostatic, and inductive effects. acs.org

Furthermore, computational models have explored the role of catalysts in these reactions. It has been shown that molecules like water, acetic acid, and dihydrogen phosphate (B84403) can act as proton-transfer mediators, lowering the activation barriers for both succinimide formation and the subsequent enolization step that leads to racemization. nih.govnih.govmdpi.com

Computational Analysis of Acidity and Electronic Effects in N-Formylated Amino Acid Derivatives

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides significant insights into the molecular properties of N-formylated amino acids. These theoretical investigations are crucial for understanding how the introduction of a formyl group to the amino nitrogen alters the electronic structure and, consequently, the chemical behavior of the parent amino acid, such as L-aspartic acid. Such studies allow for the precise calculation of various molecular descriptors that correlate with experimental observations, including acidity and electronic effects.

Detailed research findings from computational studies focus on quantifying the electronic properties that govern the molecule's reactivity. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is an indicator of the molecule's electron-donating ability, while the ELUMO reflects its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and stability.

Furthermore, computational models are employed to predict the acidity (pKa values) of molecules. This is achieved by calculating the Gibbs free energy change (ΔG) for the dissociation of a proton. The accuracy of these predictions relies on sophisticated models that account for solute-solvent interactions, providing a theoretical basis for understanding how structural modifications, like N-formylation, impact the acidity of carboxyl groups within the amino acid derivative.

The following tables summarize key computed properties for this compound and illustrate the types of electronic parameters typically investigated in computational studies of modified amino acid derivatives.

Computed Molecular Properties of this compound

This table lists fundamental properties of this compound computed through established chemical informatics software.

| Property | Value | Source |

| Molecular Formula | C5H7NO5 | PubChem |

| Molecular Weight | 161.11 g/mol | PubChem |

| Monoisotopic Mass | 161.03242232 Da | PubChem |

| XLogP3 | -1.3 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Polar Surface Area | 104 Ų | PubChem |

Illustrative Electronic Parameters from Computational Studies of Amino Acid Derivatives

This table showcases typical quantum chemical descriptors calculated for amino acid derivatives in theoretical studies, providing a framework for understanding the electronic effects of N-formylation. The values are representative of the data generated in such analyses.

| Electronic Parameter | Description | Relevance |

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the tendency of a molecule to donate electrons. | Higher values suggest greater electron-donating ability. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the tendency of a molecule to accept electrons. | Lower values suggest greater electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | A small gap signifies high chemical reactivity and low kinetic stability. |

| Dipole Moment (µ) | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Global Hardness (η) | A measure of resistance to change in electron distribution. | Calculated from the HOMO-LUMO gap. |

| Global Softness (S) | The reciprocal of global hardness. | Indicates the capacity of an atom or group of atoms to receive electrons. |

Potential Therapeutic and Biotechnological Research Applications of N Formyl L Aspartic Acid

Drug Discovery and Development Initiatives

The structural characteristics of N-Formyl-L-aspartic acid, specifically the N-formyl group, position it within a class of molecules recognized by the innate immune system. This recognition is primarily mediated by a specific group of receptors, opening avenues for therapeutic intervention.

The human body possesses a family of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), which include subtypes FPR1, FPR2, and FPR3. nih.gov These receptors are integral to the innate immune system, acting as pattern recognition receptors that detect molecular structures typical of pathogens and damaged cells. nih.govscienceopen.com A primary function of FPRs is to recognize and respond to N-formylated peptides, which are commonly produced by bacteria and released from damaged mitochondria. scienceopen.comnih.govmdpi.com

The binding of N-formyl peptides to these receptors on immune cells, such as neutrophils and phagocytes, triggers a cascade of inflammatory responses, including chemotaxis (directed cell migration), calcium mobilization, and the generation of superoxide (B77818) anions. scienceopen.comnih.gov This mechanism is crucial for recruiting leukocytes to sites of infection or injury to defend against pathogens. scienceopen.com However, dysregulation of this signaling can contribute to the pathology of chronic inflammatory diseases, cardiovascular conditions, and neuroinflammation. nih.govfrontiersin.org While much of the research has focused on potent chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (fMLF), this compound belongs to this same class of N-formylated molecules and is thus relevant to the study of FPR-mediated signaling. scienceopen.commdpi.com Modulating the activity of FPRs with specific ligands is a key strategy being explored for developing novel immunomodulatory and anti-inflammatory therapies. nih.gov

The role of FPRs in a wide range of diseases has made them an attractive target for drug development. mdpi.com Research is focused on creating both agonists (which activate the receptor) and antagonists (which block it) to control immune responses. mdpi.com Interestingly, the activation of FPRs, particularly FPR2, can lead to either pro-inflammatory or anti-inflammatory (pro-resolving) effects, depending on the specific ligand that binds to it. frontiersin.orgmdpi.com This dual functionality allows for the development of highly specific therapeutic agents.

For instance, ligands such as serum amyloid A (SAA) can promote inflammation, while others like Annexin A1 and Lipoxin A4 are known to initiate the resolution of inflammation, a process critical for healing and returning to homeostasis. frontiersin.orgmdpi.com The development of small-molecule agonists and antagonists that are selective for different FPR subtypes is an active area of research. researchgate.net These efforts aim to produce drugs that can either suppress excessive inflammation in autoimmune diseases or promote resolution pathways to aid in tissue repair.

Table 1: Examples of Formyl Peptide Receptor Ligands and Their Effects

| Ligand | Receptor(s) | Typical Effect |

|---|---|---|

| fMLF | FPR1, FPR2 | Pro-inflammatory, Chemoattractant mdpi.comfrontiersin.org |

| Serum Amyloid A (SAA) | FPR2 | Pro-inflammatory mdpi.comfrontiersin.org |

| Annexin A1 (AnxA1) | FPR2 | Anti-inflammatory, Pro-resolving frontiersin.orgmdpi.com |

| Lipoxin A4 (LXA4) | FPR2 | Anti-inflammatory, Pro-resolving frontiersin.orgmdpi.com |

| Resolvin D1 (RvD1) | FPR2 | Pro-resolving frontiersin.org |

| Quin-C1 | FPR1 | Agonist (non-peptide) mdpi.com |

Bioengineering and Biopharmaceutical Potential

Beyond its role in immunomodulation, this compound is a valuable building block in chemical synthesis, particularly for producing commercially significant biomolecules.

One of the most significant industrial applications of this compound is its use as a protected intermediate in the synthesis of the artificial sweetener aspartame (B1666099). google.com Aspartame, chemically known as α-L-aspartyl-L-phenylalanine methyl ester, is a dipeptide with high-intensity sweetness. google.comnih.gov

In the chemical synthesis of aspartame, the amino group of L-aspartic acid must be protected to ensure that the correct peptide bond is formed with L-phenylalanine methyl ester. google.com The N-formyl group serves as an effective protecting group. The process often involves the creation of N-formyl-L-aspartic anhydride (B1165640) from L-aspartic acid, which is then coupled with L-phenylalanine methyl ester. google.comgoogleapis.com This method is advantageous for large-scale industrial production due to its efficiency and high yields. google.comgoogle.com

The incorporation of modified amino acids is a fundamental strategy in medicinal chemistry for the design of bioactive peptides and peptidomimetics. semanticscholar.org These modifications can enhance stability against enzymatic degradation, improve bioavailability, and constrain the peptide into a specific, biologically active conformation. semanticscholar.org

The formylation of an amino acid's N-terminus, as seen in this compound, is one such modification. By incorporating this formyl moiety, chemists can influence the structural and functional properties of a resulting peptide. mdpi.com This approach is part of a broader effort to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. semanticscholar.org The use of building blocks like this compound is therefore integral to the rational design of novel peptide-based therapeutics.

In medicinal chemistry, the primary application of this compound is as a protected amino acid building block for peptide synthesis, most notably for sweeteners as previously discussed. google.com Its formyl group provides temporary protection for the amine function, which can be removed under mild conditions after the desired peptide bond has been formed. google.com

In the field of electrochemical materials science, research is ongoing into the use of amino acids and their derivatives for various applications, including the development of sensors. anl.gov For example, modified electrodes have been fabricated to detect L-aspartic acid electrochemically. nih.gov While the direct application of this compound in electrochemical materials is a less explored area, the unique chemical properties imparted by the formyl and carboxylic acid groups suggest potential for its use in creating functionalized surfaces or materials for sensing and other electrochemical processes.

Q & A

Q. What are the common synthetic routes for N-Formyl-L-aspartic acid, and how do reaction conditions influence yield?

this compound (CAS 19427-28-2) is typically synthesized via formylation of L-aspartic acid using formic acid derivatives or anhydrides. A standard method involves reacting L-aspartic acid with formic acid under controlled acidic conditions. Parameters such as stoichiometry, temperature (often maintained at 25–40°C), and catalyst selection (e.g., acetic anhydride) critically affect yield and purity . Industrial-scale synthesis may use anhydrous sodium acetate as a catalyst, with raw material ratios optimized to minimize byproducts like N-Formyl-L-aspartic anhydride .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify formyl group incorporation (δ ~8.0 ppm for formyl protons) and backbone stereochemistry.

- FT-IR : Peaks at ~1650–1700 cm confirm carbonyl groups (formyl and carboxylic acid).

- HPLC : Reversed-phase chromatography with UV detection (210–220 nm) assesses purity (>95% as per industrial standards) .

- Mass Spectrometry : ESI-MS validates molecular weight (161.11 g/mol) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

While specific toxicity data are limited, standard precautions include:

- Using PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Working in a fume hood to prevent inhalation of crystalline powders.

- Storing at 2–8°C in airtight containers to prevent hydrolysis of the formyl group .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved?

Discrepancies in metabolic studies (e.g., enzymatic hydrolysis rates) may arise from assay conditions (pH, enzyme sources). For example, HMDB0060495 notes its "expected but not quantified" status in human metabolomes, suggesting instability under physiological conditions. Researchers should:

Q. What strategies optimize enzymatic synthesis of this compound derivatives?

Biocatalytic methods (e.g., enantioselective hydroamination) offer greener alternatives to chemical synthesis. Key factors include:

- Enzyme Selection : Aspartate-specific ligases or formyltransferases with high substrate specificity.

- Reaction Engineering : Co-solvents (e.g., DMSO) to enhance substrate solubility and enzyme activity.

- pH Control : Maintain pH 7–8 to stabilize enzyme structure and reaction intermediates .

Q. How do crystallographic conditions affect this compound’s polymorph formation?

Crystallization from polar solvents (e.g., water or ethanol) yields a monoclinic crystalline structure. Variations in cooling rates and solvent ratios can produce polymorphs with distinct melting points and dissolution profiles. X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are critical for characterizing these forms .

Q. What role does this compound play in peptide drug design?

As a protected aspartic acid derivative, it prevents undesired side reactions during solid-phase peptide synthesis (SPPS). Its formyl group enhances solubility in organic solvents (e.g., DMF), facilitating coupling efficiency. Post-synthesis, mild acidic deprotection (e.g., TFA) regenerates free aspartic acid residues without racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.